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5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid
Overview
Description
5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents and palladium catalysts in this process .
Mode of Action
Given its use in suzuki–miyaura coupling , it can be inferred that it likely participates in the formation of carbon-carbon bonds. This involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Considering its role in suzuki–miyaura coupling , it can be inferred that it plays a part in the synthesis of complex organic compounds. This could potentially impact various biochemical pathways depending on the specific compounds being synthesized.
Pharmacokinetics
Some physical properties are mentioned, such as its molecular weight of 27133 , and a predicted density of 1.209±0.06 g/cm3 . Its boiling point is predicted to be 368.9±27.0 °C . These properties could influence its bioavailability.
Result of Action
Given its role in the suzuki–miyaura coupling , it can be inferred that it contributes to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds. The specific effects would depend on the nature of these compounds.
Biological Activity
5-(((tert-Butoxycarbonyl)amino)methyl)thiophene-2-carboxylic acid, a thiophene derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, alongside a carboxylic acid moiety at the 2-position of the thiophene ring. This configuration enhances its reactivity and versatility in organic synthesis.
Key Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₂O₃S |
Molar Mass | 242.3 g/mol |
CAS Number | 571188-59-5 |
Density | 1.209 g/cm³ (predicted) |
Boiling Point | 368.9 °C (predicted) |
pKa | -2.83 (predicted) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell walls and inhibit vital enzymatic processes makes it a candidate for further development as an antimicrobial agent. For instance, studies have shown that derivatives of thiophene compounds often demonstrate enhanced efficacy against Gram-positive and Gram-negative bacteria due to their structural properties .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cellular Interactions : The Boc-protected amino group can be selectively deprotected, allowing further functionalization that enhances its interaction with biological targets.
Synthesis and Evaluation
A notable study synthesized various thiophene derivatives, including the target compound, to evaluate their biological activities. The results indicated that modifications to the amino group significantly influenced the antimicrobial potency and anti-inflammatory effects observed in cellular assays .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally related compounds to assess their biological activities:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
Methyl 3-(Boc-amino)thiophene-2-carboxylate | Moderate | Low |
3-(Boc-amino)thiophene-2-carboxylic acid methyl ester | High | Moderate |
5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride | High | High |
This table illustrates that while some related compounds exhibit similar activities, the unique structural features of this compound contribute to its enhanced biological profile.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-6-7-4-5-8(17-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCZWRPDQUJJRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160938-97-6 | |
Record name | 5-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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